molecular formula C13H10Br2F2N2 B13339022 (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

Cat. No.: B13339022
M. Wt: 392.04 g/mol
InChI Key: QTZBWPGHYZUOES-NSHDSACASA-N
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Description

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine is a synthetic organic compound that belongs to the class of substituted pyridines and phenylethylamines. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Bromination: Starting with pyridine, bromination at the 3 and 6 positions can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of Ethan-1-amine:

    Fluorination: The difluorophenyl group can be introduced using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing bromine or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,6-Dichloropyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine: Similar structure with chlorine atoms instead of bromine.

    (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-dichlorophenyl)ethan-1-amine: Similar structure with chlorine atoms on the phenyl ring.

    (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-dimethylphenyl)ethan-1-amine: Similar structure with methyl groups instead of fluorine.

Uniqueness

The uniqueness of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine lies in the specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H10Br2F2N2

Molecular Weight

392.04 g/mol

IUPAC Name

(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine

InChI

InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1

InChI Key

QTZBWPGHYZUOES-NSHDSACASA-N

Isomeric SMILES

C1=CC(=NC(=C1Br)[C@H](CC2=CC(=CC(=C2)F)F)N)Br

Canonical SMILES

C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br

Origin of Product

United States

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